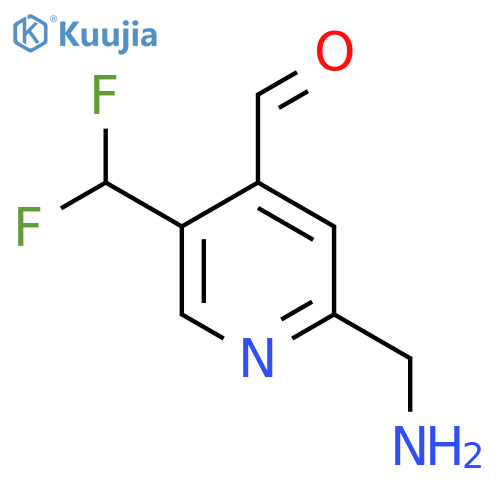Cas no 1806794-57-9 (2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde)

1806794-57-9 structure
商品名:2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde
CAS番号:1806794-57-9
MF:C8H8F2N2O
メガワット:186.158728599548
CID:4849557
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde
-
- インチ: 1S/C8H8F2N2O/c9-8(10)7-3-12-6(2-11)1-5(7)4-13/h1,3-4,8H,2,11H2
- InChIKey: FHXQESWDAHDJIF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(CN)C=C1C=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 178
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 56
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074303-1g |
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806794-57-9 | 97% | 1g |
$1,564.50 | 2022-03-31 | |
| Alichem | A029074303-250mg |
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806794-57-9 | 97% | 250mg |
$489.60 | 2022-03-31 | |
| Alichem | A029074303-500mg |
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde |
1806794-57-9 | 97% | 500mg |
$806.85 | 2022-03-31 |
2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
1806794-57-9 (2-(Aminomethyl)-5-(difluoromethyl)pyridine-4-carboxaldehyde) 関連製品
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 55290-64-7(Dimethipin)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
